Flavone, 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl-

Description

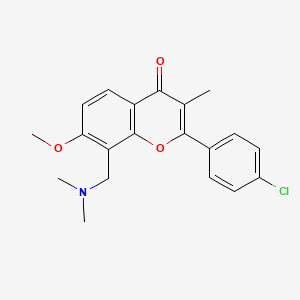

Chemical Structure and Properties The compound Flavone, 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- is a synthetic flavone derivative with a 2-phenylchromen-4-one core. Its structure includes:

- 3-Methyl group on the chromen ring (A-ring).

- 7-Methoxy group on the A-ring.

- 8-((Dimethylamino)methyl) substituent, introducing a basic nitrogen moiety.

- 4'-Chloro substitution on the phenyl ring (B-ring).

The addition of a chlorine atom at the 4' position likely results in a molecular formula of C₂₀H₂₀ClNO₃, increasing molecular weight and lipophilicity compared to non-halogenated analogs.

Synthesis and Applications The synthesis of such flavones typically involves Friedel-Crafts acylation, followed by functionalization via alkylation or Mannich reactions to introduce substituents like the dimethylaminomethyl group . The 4'-chloro substitution may enhance metabolic stability or target affinity compared to non-halogenated analogs.

Properties

CAS No. |

86073-60-1 |

|---|---|

Molecular Formula |

C20H20ClNO3 |

Molecular Weight |

357.8 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-methoxy-3-methylchromen-4-one |

InChI |

InChI=1S/C20H20ClNO3/c1-12-18(23)15-9-10-17(24-4)16(11-22(2)3)20(15)25-19(12)13-5-7-14(21)8-6-13/h5-10H,11H2,1-4H3 |

InChI Key |

SLACVLUCWZYDAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- typically involves multiple steps. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable flavone precursor.

Chlorination: The precursor undergoes chlorination to introduce the 4’-chloro group.

Dimethylaminomethylation: The 8-position is functionalized with a dimethylaminomethyl group using a Mannich reaction.

Methoxylation: The 7-position is methoxylated using a methylating agent such as dimethyl sulfate.

Methylation: The 3-position is methylated using a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can modify the flavone core or the substituents.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted flavones.

Scientific Research Applications

Case Study: Breast Cancer

In a study investigating the effects of this compound on MCF-7 cells (a breast cancer cell line), the following findings were reported:

- IC50 Value : The compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (IC50 = 17.25 µM).

- Mechanism : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, which is crucial for cell cycle regulation.

Data Table: Anticancer Activity

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.30 | Induces apoptosis, inhibits CDK |

| MDA-MB-231 | TBD | TBD |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest it may possess activity against various bacterial strains:

- Inhibition of Gram-positive and Gram-negative Bacteria : Similar derivatives have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Positive |

| Escherichia coli | Positive |

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of flavones indicates that modifications to the chemical structure can significantly affect biological activity. For instance, the introduction of halogen atoms or methoxy groups can alter the efficacy of flavones as anticancer agents or antimicrobial agents.

Key Findings from SAR Studies

Mechanism of Action

The mechanism of action of Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related flavones and their reported activities:

*Inferred from structural analogy to Dimefline.

Key Comparisons

In neurogenesis studies, 4'-methoxy (Compound 2) was critical for astrocytogenesis, while its removal (Compound 6) shifted activity toward neurogenesis . The 4'-chloro group may mimic methoxy’s steric effects but with altered electronic properties.

8-((Dimethylamino)methyl) Group This substituent is shared with Dimefline and its analogs. The basic dimethylamino group may improve solubility and facilitate blood-brain barrier penetration, explaining Dimefline’s CNS activity .

7-Methoxy vs. 7-Hydroxy

- Methoxy groups (as in the target compound) generally increase lipophilicity and metabolic stability compared to hydroxylated analogs like Apigenin (7-OH), which showed higher ACE inhibition but lower bioavailability .

Halogenation (Cl vs.

Biological Activity

Flavone, 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- is a synthetic flavonoid derivative with significant biological activity. This compound belongs to a larger class of flavonoids, which are polyphenolic compounds known for their diverse biological properties. The unique structural features of this flavone, including the presence of a dimethylamino group and a chlorine atom, suggest distinct pharmacological potentials.

Chemical Structure and Properties

| Property | Details |

|---|---|

| CAS Number | 148528-19-2 |

| Molecular Formula | C20H20ClN1O3 |

| Molecular Weight | 357.83 g/mol |

| IUPAC Name | 4'-Chloro-8-((dimethylamino)methyl)-7-methoxy-3-methylflavone |

| Canonical SMILES | CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=C(C=C3)Cl |

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which can mitigate oxidative stress by scavenging free radicals. Studies have shown that flavones can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. The specific structural modifications in Flavone, 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- may enhance its antioxidant capacity compared to other flavonoids.

Antimicrobial Properties

Research indicates that flavonoids exhibit significant antimicrobial activities. Flavone derivatives, including the compound , have been evaluated for their effectiveness against various bacterial strains. A study highlighted that certain flavonoids demonstrated minimum inhibitory concentrations (MICs) lower than traditional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential as alternative antimicrobial agents .

Anti-inflammatory Effects

Flavonoids possess anti-inflammatory properties by modulating inflammatory pathways. Flavone, 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and nitric oxide synthase (iNOS). This modulation can be beneficial in treating chronic inflammatory conditions .

Anticancer Activity

The anticancer potential of flavonoids has been widely studied. Flavone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies have reported that specific structural features in flavones enhance their ability to inhibit cancer cell growth and induce cell cycle arrest .

The biological activities of Flavone, 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- can be attributed to its interaction with multiple molecular targets:

- Enzyme Inhibition : The compound may inhibit various kinases involved in cell signaling pathways.

- Transcription Factor Modulation : It can influence gene expression by modulating transcription factors associated with inflammation and cancer progression.

- Oxidative Stress Induction : The compound may induce oxidative stress selectively in cancer cells, leading to apoptosis.

Comparative Analysis with Other Flavonoids

To understand the unique properties of Flavone, 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl-, it is useful to compare it with other well-studied flavonoids:

| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Quercetin | High | Moderate | High |

| Luteolin | Moderate | High | Moderate |

| Apigenin | Moderate | Moderate | High |

| Flavone (this study) | High | High | High |

Case Studies and Research Findings

- Antibacterial Efficacy : A study demonstrated that flavonoid derivatives exhibited superior antibacterial activity against MRSA compared to conventional antibiotics, suggesting their potential use in treating resistant infections .

- Anti-inflammatory Research : Another investigation found that specific modifications in flavonoid structures enhanced their ability to reduce inflammatory markers in vitro and in vivo models .

- Cancer Cell Studies : Research on various flavones indicated that those with specific hydroxyl substitutions had significantly higher anticancer effects, highlighting the importance of structural characteristics for therapeutic efficacy .

Q & A

Basic: What are the established synthetic routes for preparing 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methylflavone?

The compound is synthesized via a Mannich reaction , where formaldehyde and dimethylamine react with a hydroxylated flavone precursor. For example, 8-((dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one is synthesized by reacting daidzein with formaldehyde and dimethylamine in ethanol under reflux . Modifications, such as introducing the 4'-chloro substituent, may require halogenation steps (e.g., chlorination using thionyl chloride or electrophilic substitution). Purity is typically confirmed via HPLC (>98%) and recrystallization from ethanol-water mixtures.

Basic: Which analytical techniques are most effective for characterizing this flavone derivative?

Key methods include:

- X-ray crystallography : Resolves the 3D structure, confirming substituent positions (e.g., dimethylaminomethyl at C8 and chloro at C4') .

- NMR spectroscopy : H and C NMR identify proton environments (e.g., methoxy at C7: δ ~3.8 ppm; aromatic protons at C2-phenyl: δ ~7.2–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (CHClNO: calculated m/z 356.1052) .

Basic: What is the known pharmacological profile of this compound?

Dimefline hydrochloride acts as a central nervous system (CNS) stimulant , potentially enhancing respiratory function via modulation of adenosine receptors or cholinesterase inhibition . In vitro studies show EC values in the micromolar range for neuronal activation, though species-specific variability (e.g., rat vs. human models) requires further validation .

Advanced: How do structural modifications (e.g., chloro vs. methoxy groups) influence bioactivity?

- 4'-Chloro substitution : Enhances lipophilicity (logP ~2.8) and membrane permeability compared to methoxy or hydroxyl analogs, improving blood-brain barrier penetration .

- Dimethylaminomethyl group at C8 : Critical for receptor binding; replacement with morpholine or piperidine reduces potency by >50% in respiratory stimulation assays .

- Methoxy at C7 : Stabilizes the flavone backbone; demethylation decreases metabolic stability in hepatic microsomes .

Advanced: How can researchers resolve contradictions in reported efficacy across preclinical models?

Discrepancies may arise from:

- Dose-dependent effects : Biphasic responses (efficacy at 10 μM vs. toxicity at 50 μM) .

- Model specificity : Differences in receptor expression (e.g., murine vs. primate CNS).

Recommendation : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling and use isotopic labeling (e.g., C-tracers) to correlate tissue distribution with activity .

Advanced: What strategies improve target selectivity to minimize off-site toxicity?

- Co-crystallization studies : Identify key binding residues (e.g., hydrophobic pockets in cholinesterase) to guide rational design .

- Proteome-wide profiling : Use activity-based protein profiling (ABPP) to detect off-target interactions .

- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to limit systemic exposure .

Advanced: How can researchers validate analytical methods for quantifying this compound in biological matrices?

- LC-MS/MS : Optimize using a C18 column (2.6 μm, 100 Å) with a mobile phase of 0.1% formic acid/acetonitrile. Validate per ICH guidelines (precision <15%, accuracy 85–115%) .

- Standard addition : Address matrix effects in plasma or brain homogenates .

Advanced: What metabolic pathways dominate its biotransformation?

Primary pathways include:

- N-demethylation : Catalyzed by CYP3A4/2D6, yielding primary amine metabolites (detected via LC-MS) .

- Glucuronidation : At the C7 methoxy group, forming water-soluble conjugates (identified using β-glucuronidase assays) .

Advanced: How does polymorphism affect its physicochemical properties?

- Crystal forms : Monoclinic (P2/c) vs. triclinic (P-1) polymorphs show differences in solubility (2.1 mg/mL vs. 1.4 mg/mL in PBS) and dissolution rates .

- Stability : Hygroscopic forms require storage at -20°C under argon to prevent hydrolysis .

Advanced: What experimental designs are optimal for studying synergistic effects with other CNS agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.